molecular formula C6H2Cl2F3NO B2381251 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol CAS No. 109919-33-7

3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol

Cat. No.: B2381251
CAS No.: 109919-33-7
M. Wt: 231.98
InChI Key: FJMCMQWRXXMLHT-UHFFFAOYSA-N
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Description

3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H2Cl2F3NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyridine ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol typically involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide. The reaction is carried out under basic conditions, leading to the formation of the desired product . Another method involves the treatment of 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol is unique due to the specific arrangement of chlorine and trifluoromethyl groups on the pyridine ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3,5-dichloro-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO/c7-2-1-12-5(13)4(8)3(2)6(9,10)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMCMQWRXXMLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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